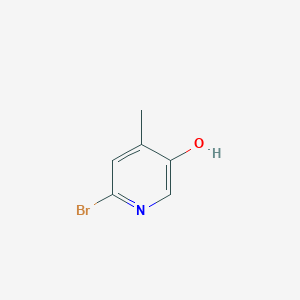

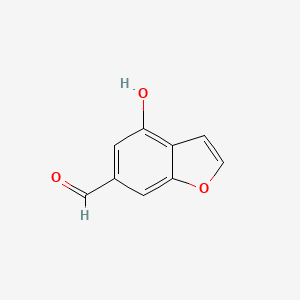

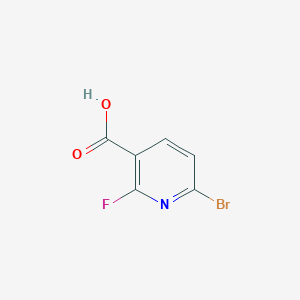

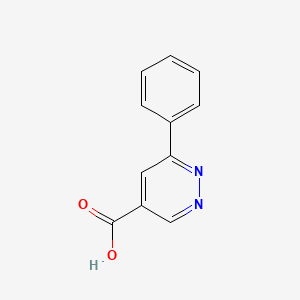

2-(Azidomethyl)-3,5-dimethylpyridin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . A number of methods exist for the preparation of azide-modified nucleosides, and the azido functionality can be introduced relatively easily into both the sugar and the nucleobase .

Synthesis Analysis

The synthesis of azido-modified nucleosides involves various methods. One approach is the reaction of benziodoxoles with trimethylsilyl azide to form stable, crystalline compounds . Another method involves the reaction of 2′-amino precursors by diazotransfer reaction .

Molecular Structure Analysis

Azide-modified nucleosides are structurally related to 2′-azido RNA. The 2′-N3 modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure .

Chemical Reactions Analysis

Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .

Physical And Chemical Properties Analysis

The physical and chemical properties of azide-modified nucleosides have been characterized using techniques such as IR spectroscopy .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Pathways: Research by Dieterich et al. (1973) describes new syntheses for 3,5-dialkylpyridines, including methods relevant to compounds similar to 2-(Azidomethyl)-3,5-dimethylpyridin-4-ol (Dieterich, Reiff, Ziemann, & Braden, 1973).

- NMR pH Indicators: Amrollahi (2014) synthesized fluorinated pyridines, closely related to the compound , for use as 19F NMR pH indicators (Amrollahi, 2014).

Application in Material Science

- Photoluminescent Properties: Kitada & Ishida (2014) explored polymeric copper(I) iodide complexes with azaaromatic ligands, including dimethylpyridine derivatives, showing tunable photoluminescence (Kitada & Ishida, 2014).

Application in Coordination Chemistry

- Manganese Azido Systems: A study by Abu-Youssef et al. (1999) focused on manganese azido systems with pyridine derivatives, relevant to understanding the coordination chemistry of similar compounds (Abu-Youssef, Escuer, Gatteschi, Goher, Mautner, & Vicente, 1999).

Complex Formation and Reactions

- Metal Ion Complexes: Dixon & Wells (1986) researched complexes formed between metal ions and agricultural chemicals, including pyridine derivatives, indicating potential applications in agrichemistry (Dixon & Wells, 1986).

- Cobalt(III) Azido Complexes: Goher, Al-Salem, & Mautner (1997) synthesized and characterized cobalt(III) azido complexes with disubstituted pyridine ligands, including dimethylpyridine, providing insights into coordination chemistry and potential catalytic applications (Goher, Al-Salem, & Mautner, 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(azidomethyl)-3,5-dimethyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-5-3-10-7(4-11-12-9)6(2)8(5)13/h3H,4H2,1-2H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJVRYKZCORPCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)